molecular formula C11H11N3O B14336302 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol CAS No. 106124-30-5

2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol

Cat. No.: B14336302
CAS No.: 106124-30-5
M. Wt: 201.22 g/mol
InChI Key: UKFKXXBWTUIKJC-UHFFFAOYSA-N
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Description

2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. Common reagents used in the synthesis include:

  • Aldehydes or ketones
  • Guanidine or its derivatives
  • Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-4-methyl-6-phenylpyrimidine
  • 4-Methyl-6-phenylpyrimidin-2-amine
  • 2-Imino-4-methylpyrimidine

Uniqueness

2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is unique due to its specific substitution pattern and the presence of both imino and hydroxyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

106124-30-5

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-hydroxy-4-methyl-6-phenylpyrimidin-2-imine

InChI

InChI=1S/C11H11N3O/c1-8-7-10(14(15)11(12)13-8)9-5-3-2-4-6-9/h2-7,12,15H,1H3

InChI Key

UKFKXXBWTUIKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)N(C(=C1)C2=CC=CC=C2)O

Origin of Product

United States

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